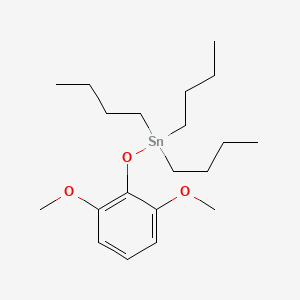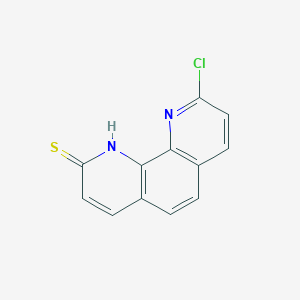
9-Chloro-1,10-phenanthroline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-1,10-phenanthroline-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is derived from phenanthroline, a well-known ligand in coordination chemistry. The presence of a chlorine atom at the 9th position and a thione group at the 2nd position makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,10-phenanthroline-2(1H)-thione typically involves the chlorination of 1,10-phenanthroline followed by the introduction of a thione group. One common method involves the following steps:
Chlorination: 1,10-phenanthroline is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 9th position.
Thionation: The chlorinated product is then treated with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to convert the carbonyl group at the 2nd position into a thione group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,10-phenanthroline-2(1H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.
Coordination Reactions: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Coordination Reactions: Metal salts such as copper(II) sulfate (CuSO4) or nickel(II) chloride (NiCl2) are used in coordination reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 9-amino-1,10-phenanthroline-2(1H)-thione or 9-alkoxy-1,10-phenanthroline-2(1H)-thione are formed.
Oxidation Products: Sulfoxides and sulfones are the major oxidation products.
Coordination Complexes: Metal-phenanthroline complexes with various metal ions are formed.
Scientific Research Applications
9-Chloro-1,10-phenanthroline-2(1H)-thione has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 9-Chloro-1,10-phenanthroline-2(1H)-thione involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring and the sulfur atom in the thione group act as donor sites, forming stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: Lacks the chlorine and thione groups, making it less versatile in certain reactions.
9-Chloro-1,10-phenanthroline: Lacks the thione group, limiting its coordination chemistry applications.
1,10-Phenanthroline-2(1H)-thione: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
9-Chloro-1,10-phenanthroline-2(1H)-thione is unique due to the presence of both chlorine and thione groups, which enhance its reactivity and coordination capabilities. This makes it a valuable compound in various chemical and biological research applications.
Properties
CAS No. |
144224-14-6 |
|---|---|
Molecular Formula |
C12H7ClN2S |
Molecular Weight |
246.72 g/mol |
IUPAC Name |
9-chloro-1H-1,10-phenanthroline-2-thione |
InChI |
InChI=1S/C12H7ClN2S/c13-9-5-3-7-1-2-8-4-6-10(16)15-12(8)11(7)14-9/h1-6H,(H,15,16) |
InChI Key |
BUSQXDUHXUSOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=S)N3)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
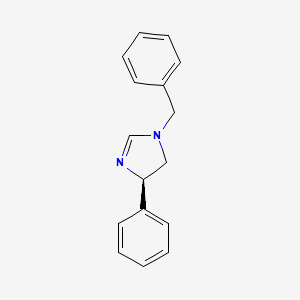
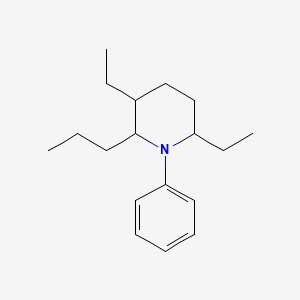
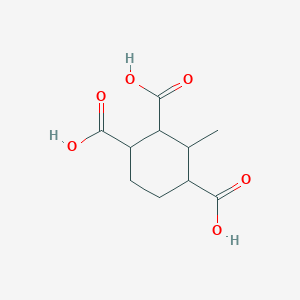
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
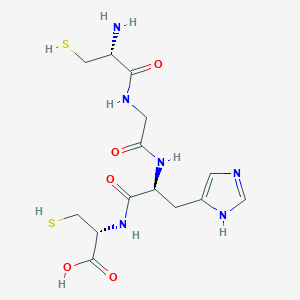
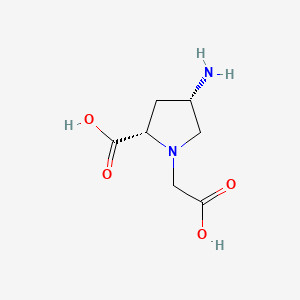
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
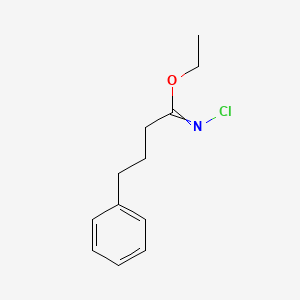
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
